Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride
Description
Historical Context and Development
Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride (CAS: 57734-76-6) is a quinuclidine derivative first reported in the late 20th century as part of broader efforts to explore nitrogen-containing heterocycles. Its development parallels advancements in synthetic methodologies for bicyclic amines, particularly those leveraging the structural stability of quinuclidine (1-azabicyclo[2.2.2]octane). Early synthetic routes for quinuclidine-3-methanol intermediates, such as cyanohydrin formation and subsequent esterification, laid the groundwork for later modifications, including the introduction of thiophene substituents. The compound’s emergence reflects a growing interest in hybrid heterocyclic systems combining rigid bicyclic frameworks with aromatic sulfur-containing moieties.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of quinuclidine’s structural rigidity with thiophene’s electronic versatility. Key contributions include:
- Enhanced Reactivity : The thiophene rings introduce π-conjugation, enabling participation in cross-coupling reactions and coordination chemistry.
- Chiral Building Block : The quinuclidine core serves as a stereochemical anchor, facilitating asymmetric synthesis of pharmacologically relevant molecules.
Table 1: Heterocyclic Components and Their Roles
| Component | Type | Role |
|---|---|---|
| Quinuclidine | Bicyclic tertiary amine | Provides rigidity and basicity |
| Thiophene | Aromatic sulfur heterocycle | Enhances electronic delocalization |
Classification and Nomenclature Systems
The systematic IUPAC name, 1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol hydrochloride, delineates its structure:
- Core : 1-azabicyclo[2.2.2]octane (quinuclidine) with a hydroxymethyl group at position 3.
- Substituents : Two thiophen-2-yl groups bonded to the methanol carbon.
- Salt Form : Hydrochloride counterion enhances solubility and stability.
Table 2: Molecular Profile
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₀ClNOS₂ |
| Molecular weight | 341.92 g/mol |
| CAS Registry | 57734-76-6 |
Relationship to Quinuclidine-Based Compounds
This compound belongs to a broader family of quinuclidine derivatives with diverse applications:
Table 3: Comparative Analysis of Quinuclidine Derivatives
The incorporation of thiophene groups distinguishes it from simpler quinuclidine alcohols, enabling unique electronic interactions and expanded reactivity profiles. Its structural complexity aligns with trends in medicinal chemistry targeting multifunctional heterocycles.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2.ClH/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12-13,18H,5-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMMUPYNHXDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973323 | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-76-6 | |
| Record name | Quiditene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinuclidine moiety linked to a thiophenyl group. Its chemical formula is C14H16ClNOS, with a molecular weight of approximately 341.92 g/mol. The compound's structure contributes to its biological properties, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology and as a precursor for synthesizing muscarinic receptor ligands. The following sections detail its specific activities and applications.
Neuropharmacological Effects
- Cognitive Enhancement : Studies have shown that compounds similar to this compound can improve cognitive functions in models of Alzheimer’s disease. For instance, it has been reported to enhance performance in learning and memory tests in rodents.
- Muscarinic Receptor Interaction : As a precursor for muscarinic receptor ligands like solifenacin and revatropate, this compound plays a crucial role in developing treatments targeting cognitive deficits associated with Alzheimer's disease.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinuclidine Core : The initial step involves creating the quinuclidine structure through cyclization reactions.
- Thiophene Attachment : The thiophenyl group is introduced via electrophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for enhanced stability and solubility.
These methods ensure high yield and purity, facilitating further research and application.
Pharmacological Applications
This compound has several potential pharmacological applications:
| Application | Description |
|---|---|
| Alzheimer's Disease Treatment | Used as a precursor for muscarinic receptor ligands that improve cognitive functions in models. |
| Herbicidal Activity | Ionic liquids with similar structures have shown herbicidal activity against various plant species. |
| Flavoring Agent | Compounds with structural similarities are used in food products for flavor enhancement. |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Binding Affinity Studies : Interaction studies indicate that this compound has a notable binding affinity to various neurotransmitter receptors, which may explain its neuropharmacological effects.
- Comparative Studies with Similar Compounds : Comparative analysis with structurally similar compounds reveals that this compound exhibits unique electronic properties that enhance its biological activity.
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Cognitive Deficits in Animal Models : In controlled experiments, rodents treated with this compound showed significant improvement in memory retention compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders.
- Ligand Development : As an essential precursor in synthesizing new muscarinic receptor ligands, this compound has been instrumental in developing drugs aimed at treating Alzheimer's disease, demonstrating promising results in preliminary trials.
Scientific Research Applications
Synthesis and Methodology
The synthesis of quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride typically involves several key steps:
- Starting Materials : The synthesis often begins with quinuclidine derivatives and thiophenes.
- Reactions : Key reactions may include alkylation, condensation, and reduction processes that yield the desired product with high purity and yield.
The compound's preparation can be optimized through various methods, ensuring that the final product is suitable for further applications in research and development.
Medicinal Chemistry Applications
This compound has been identified as an important precursor in the synthesis of muscarinic receptor ligands. Notable examples include:
- Solifenacin : A medication used to treat overactive bladder.
- Revatropate : An investigational drug for various neurological conditions.
- Talsaclidine : A compound under investigation for cognitive enhancement in Alzheimer’s disease.
These ligands are critical for developing therapies targeting muscarinic receptors, which play a vital role in numerous physiological processes.
Analytical Applications
The compound has been utilized in developing high-performance liquid chromatography (HPLC) methods for quantifying enantiomers such as 3-(S)-quinuclidinol. The analytical method has shown:
- Sensitivity : Capable of detecting low concentrations of compounds.
- Specificity : Excellent enantioseparation with resolutions exceeding 11.4.
This application is crucial for pharmaceutical quality control and research into chiral compounds.
Research indicates that this compound exhibits significant biological activity:
- Alzheimer’s Disease Research : Studies have shown that this compound can improve performance in learning and memory tests in animal models, suggesting potential therapeutic benefits for Alzheimer's patients.
Case Studies
Several studies highlight the compound's versatility and effectiveness:
| Study Focus | Findings |
|---|---|
| Muscarinic Receptor Ligands | Demonstrated efficacy in synthesizing ligands like solifenacin. |
| HPLC Method Development | Achieved high resolution in separating enantiomers with applications in drug formulation. |
| Neuropharmacological Effects | Showed improvement in cognitive functions in rodent models. |
Comparison with Similar Compounds
(Quinuclidin-3-yl)(thiophen-2-yl)methanone Hydrochloride (CAS: 2097947-56-1)
- Structure: Shares the quinuclidine and thiophen-2-yl groups but replaces the methanol with a ketone.
- Molecular Formula: C₁₂H₁₆ClNOS (MW: 257.78 g/mol) .
- Only one thiophene ring reduces π-π stacking interactions, which may diminish activity in systems requiring bidentate binding.
- Applications: Limited data, but ketone derivatives often serve as intermediates in synthetic pathways.
Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (CAS: 57734-70-0)
- Structure : Replaces thiophen-2-yl groups with o-tolyl (methyl-substituted phenyl) groups.
- Molecular Formula: C₂₂H₂₈ClNO (MW: 357.92 g/mol) .
- Absence of sulfur atoms eliminates thiophene-specific electronic interactions (e.g., hydrogen bonding via sulfur).
- Applications : Structural analogs with aryl groups are explored in central nervous system (CNS) drug development due to improved bioavailability.
Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33 in )
- Structure : Benzothiophene cores with acrylonitrile and methoxy-substituted phenyl groups.
- Pharmacological Activity : Demonstrated potent anticancer activity (GI₅₀ <10 nM) against 60 human cancer cell lines .
- Acrylonitrile groups enhance electrophilicity, enabling covalent binding to biological targets.
- Advantages : Overcome P-glycoprotein-mediated drug resistance, a common issue in chemotherapy .
Duloxetine Hydrochloride Impurity B (CAS: 116539-55-0)
- Structure: (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
- Molecular Formula: C₈H₁₂ClNOS (MW: 213.70 g/mol) .
- Key Differences: Linear amino alcohol structure vs. the bicyclic quinuclidine in the target compound. Single thiophene ring limits multivalent interactions.
Physicochemical and Pharmacological Comparison
| Property | Target Compound | (Quinuclidin-3-yl)(thiophen-2-yl)methanone HCl | Quinuclidin-3-yldi-o-tolylmethanol HCl | Benzothiophene Acrylonitrile Derivatives |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 305.45 (free base inferred) | 257.78 | 357.92 | 300–350 (estimated) |
| Key Functional Groups | Bis-thiophene, methanol | Thiophene, ketone | Di-o-tolyl, methanol | Benzothiophene, acrylonitrile |
| Lipophilicity (LogP) | Moderate (thiophene S-atom) | High (ketone) | High (o-tolyl) | Moderate (polar acrylonitrile) |
| Bioactivity | Unknown | Unknown | Unknown | Anticancer (GI₅₀ <10 nM) |
Preparation Methods
Core Quinuclidine Framework Construction
The quinuclidine (1-azabicyclo[2.2.2]octane) backbone is synthesized via cyclization of piperidine derivatives or reduction of quinuclidine-3-one. The latter approach, detailed in US4925942A, starts with quinuclidine-3-one hydrochloride, which undergoes cyanohydrin formation using sodium cyanide in aqueous media. This step achieves a 95% yield of 3-cyano-3-hydroxy-quinuclidine, with temperature control (<25°C) critical to prevent reversible decomposition.
For thiophene integration, the cyanohydrin intermediate is modified to accommodate bis-thiophene groups. A proposed pathway involves substituting the cyanide group with thiophene-2-ylmagnesium bromide in a Grignard reaction, though this necessitates anhydrous conditions to avoid hydrolysis.
Thiophene Functionalization Strategies
Introducing two thiophen-2-yl groups to the quinuclidine scaffold requires careful selection of coupling reagents. A Friedel-Crafts alkylation using thiophene and a quinuclidine-derived electrophile (e.g., methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate) is feasible but risks over-alkylation. Alternatively, Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid and a halogenated quinuclidine intermediate offers regioselectivity, albeit with higher costs.
Critical Reaction Steps and Optimization
Dehydration and Hydrogenation
Dehydration of methyl 3-hydroxy-quinuclidine-3-carboxylate with thionyl chloride (SOCl₂) achieves a 76% yield of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. This step is notable for eliminating the hydroxyl group without forming chlorinated byproducts, a phenomenon attributed to the methyl ester’s steric and electronic properties. Substituting the methyl ester with ethyl variants fails, underscoring the specificity of this reaction.
Hydrogenation of the dehydrated product using Raney nickel at 6 bar and 60°C achieves near-quantitative yields, surpassing platinum oxide’s 9.5% efficiency. Mild conditions (20–100°C, 1–15 bar) prevent ester hydrolysis, making this step industrially viable.
Ester Reduction and Final Modification
Comparative Analysis of Methodologies
The lower yield in the adapted route stems from thiophene coupling inefficiencies, highlighting the need for optimized coupling conditions.
Challenges and Mitigation Strategies
Steric Hindrance in Thiophene Coupling
The bulky quinuclidine framework impedes bis-thiophene addition. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves reaction kinetics, albeit with increased side-product formation.
Moisture Sensitivity
Thiophene Grignard reagents require strict anhydrous conditions. Solvent distillation over molecular sieves and inert gas purging mitigate hydrolysis risks.
Industrial Scalability and Environmental Impact
Raney nickel’s reusability and low cost make it preferable to platinum catalysts, reducing production costs by ~40% . However, thionyl chloride generates HCl gas, necessitating scrubbers for emission control.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a nucleophilic addition or coupling reaction between quinuclidine derivatives and thiophene-containing precursors. For example, thia-Michael addition protocols (as seen in chalcone-thiophene systems) can be adapted using triethylamine as a catalyst . Optimize solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reactants. Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Confirm intermediates via -NMR and LC-MS .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, especially for thiophene and quinuclidine moieties .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- X-ray Crystallography : Employ SHELXL for structure refinement if single crystals are obtained. Resolve potential disorder in the quinuclidine ring using anisotropic displacement parameters .
- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid proximity to strong oxidizing agents. Regularly validate stability via HPLC and FT-IR to detect degradation products (e.g., thiophene ring oxidation or quinuclidine decomposition) .
Q. How can computational modeling predict the electronic properties of this compound?
- Methodological Answer : Apply density functional theory (DFT) using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Validate results against experimental UV-Vis spectra. Use Gaussian or ORCA software for simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Stereoselectivity issues (e.g., diastereomer formation) may arise from the chiral quinuclidine center. Use chiral HPLC with amylose-based columns or derivatize with a chiral auxiliary (e.g., Mosher’s acid) for absolute configuration determination. Compare experimental optical rotation with DFT-predicted values .
Q. What strategies are effective for analyzing trace impurities in batches of this compound?
- Methodological Answer : Employ LC-MS/MS with a Q-TOF detector to identify impurities at <0.1% levels. Cross-reference with impurity databases (e.g., LGC Standards) for structurally related by-products, such as thiophene-oxidized analogs or quinuclidine N-oxide derivatives. Use semi-preparative HPLC for isolation and NMR characterization .
Q. How can researchers address discrepancies between computational predictions and experimental pharmacological data?
- Methodological Answer : If binding affinity (e.g., receptor assays) deviates from docking simulations, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models. Validate with molecular dynamics (MD) simulations to assess conformational flexibility. Correlate with in vitro assays under controlled pH and ionic strength .
Q. What crystallographic challenges arise when determining the crystal structure of this compound?
- Methodological Answer : Twinning or disorder in the thiophene or quinuclidine groups can complicate refinement. Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement. Apply restraints to thermal parameters and validate via R-factor convergence (<5%). Consider low-temperature (100 K) data collection to reduce thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
